

# Application Notes and Protocols for Encapsulating mRNA using Dog-IM4 Lipids

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## Compound of Interest

Compound Name: Dog-IM4

Cat. No.: B11928210

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## Introduction

The delivery of messenger RNA (mRNA) therapeutics and vaccines relies on effective and stable delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, and the choice of ionizable lipid is critical to the success of the formulation.

**Dog-IM4** is a novel, imidazole-modified ionizable lipid that has demonstrated significant advantages in enhancing the thermostability and immunogenicity of mRNA-LNP formulations.

[\[1\]](#)[\[2\]](#)

**Dog-IM4** consists of an imidazole ionizable head group, a dioleoyl lipid tail, and a short, flexible polyoxyethylene spacer.[\[1\]](#)[\[2\]](#)[\[3\]](#) This unique structure contributes to the remarkable stability of the encapsulated mRNA, particularly when stored in liquid form at 4°C. Formulations incorporating **Dog-IM4** have shown potent immunization properties in preclinical studies involving mice and non-human primates.

These application notes provide detailed protocols for the formulation of mRNA-LNPs using **Dog-IM4**, along with methods for their characterization and in vivo evaluation.

## Data Presentation

### Table 1: Physicochemical Characteristics of Dog-IM4 LNPs and Comparative Lipids

Parameter	Dog-IM4 LNP	L319 LNP	MC3 LNP
Apparent pKa	5.6	-	-
Particle Size (nm)	~130	-	-
Polydispersity Index (PDI)	-	-	-
mRNA Entrapment Efficiency (%)	-	-	-
N/P Ratio	6	6	-

Note: Specific values for PDI and mRNA entrapment efficiency for **Dog-IM4** LNPs were not explicitly provided in the search results, though the methods for their measurement are described.

**Table 2: Stability of hEPO mRNA-LNPs Stored in PBS at Different Temperatures**

Storage Condition	Dog-IM4 LNP	L319 LNP	MC3 LNP
Bioactivity (% loss after 25 weeks at 4°C)	<20%	>80%	>80%
Particle Size Change (at 25°C and 37°C)	Increase from 130 to 150 nm (correlated with mRNA degradation)	Stable	Stable
mRNA Encapsulation (accelerated stability study)	No apparent change	Stable	Stable
Lipid Integrity (accelerated stability study)	No apparent change	Stable	Stable

## Experimental Protocols

## Protocol 1: Preparation of Dog-IM4 mRNA-LNPs by Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using the NanoAssemblr™ microfluidic mixer.

Materials:

- **Dog-IM4** ionizable lipid
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- mRNA transcript
- Ethanol (USP grade)
- 50 mM Citrate buffer (pH 4.0)
- Phosphate Buffered Saline (PBS, pH 7.4)
- NanoAssemblr™ microfluidic mixer

Procedure:

- Prepare the Lipid-Ethanol Solution:
  - Dissolve **Dog-IM4**, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
  - The total lipid concentration in the ethanol solution should be 20 mg/mL.
- Prepare the mRNA-Aqueous Solution:

- Dissolve the mRNA transcript in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.265 mg/mL.
- Microfluidic Mixing:
  - Set up the NanoAssemblr™ instrument according to the manufacturer's instructions.
  - Inject the lipid-ethanol solution and the mRNA-aqueous solution into the microfluidic mixer at a flow rate ratio of 1:3 (ethanol:aqueous).
  - The combined final flow rate should be set to 4 mL/min. This will result in a nitrogen to phosphate (N/P) ratio of 6.
- Dialysis:
  - Dialyze the resulting LNP solution against PBS (pH 7.4) to remove the ethanol and exchange the buffer.
- Sterilization and Storage:
  - Filter the dialyzed LNP solution through a 0.22 µm sterile filter.
  - Store the final **Dog-IM4** mRNA-LNP formulation at 4°C under nitrogen.

## Protocol 2: Characterization of Dog-IM4 mRNA-LNPs

### 1. Particle Size and Zeta Potential Measurement:

- Dilute the LNP solution in PBS.
- Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS) with a Zetasizer instrument.
- Measure the surface charge (zeta potential) using the same instrument.

### 2. mRNA Encapsulation Efficiency:

- Use a Ribogreen accessibility assay to determine the amount of encapsulated mRNA.

- This assay compares the fluorescence of the Ribogreen dye in the presence and absence of a membrane-disrupting surfactant (e.g., Triton X-100).

### 3. Apparent pKa Measurement:

- Determine the apparent pKa of the ionizable lipid within the LNP using a 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence assay.

### 4. mRNA Integrity Analysis:

- Extract the mRNA from the **Dog-IM4** LNPs. A reproducible extraction of  $75 \pm 15\%$  of the total mRNA can be achieved.
- Analyze the integrity of the extracted mRNA using a fragment analyzer or similar capillary electrophoresis-based method.

### 5. Lipid Integrity Analysis:

- Analyze the integrity of the lipid components of the LNPs using Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection and Mass Spectrometry (UHPLC-CAD-MS).

## Protocol 3: In Vivo Evaluation of Dog-IM4 mRNA-LNPs in Mice

This protocol describes a general method for evaluating the in vivo expression of mRNA delivered by **Dog-IM4** LNPs.

#### Materials:

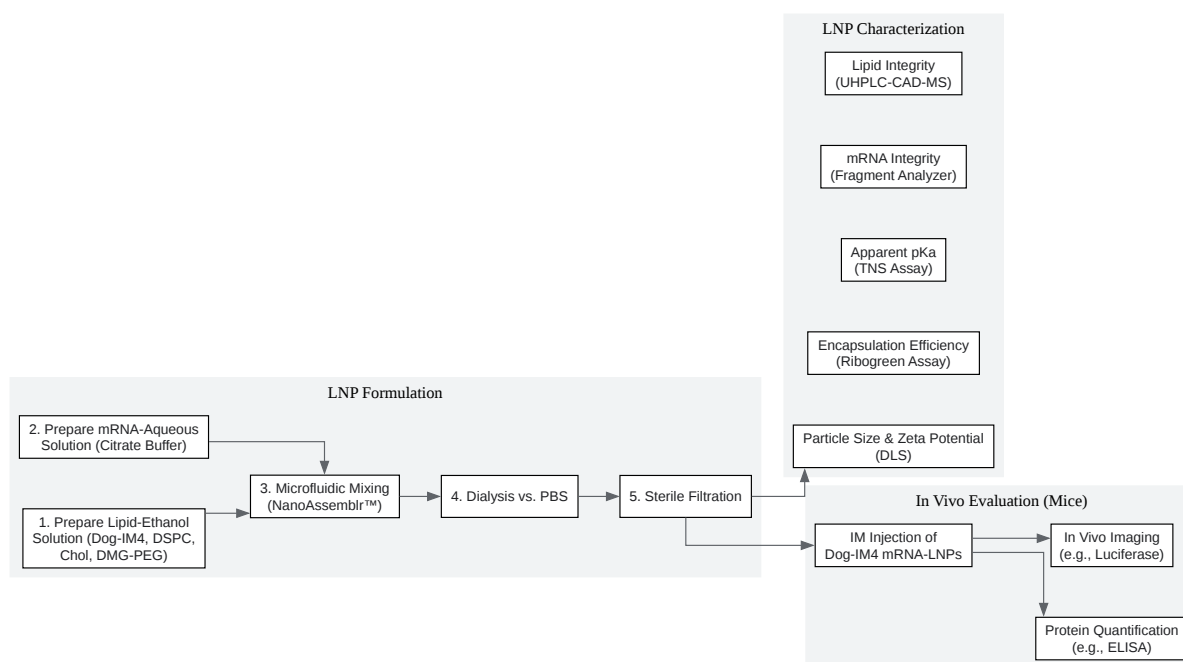
- **Dog-IM4** mRNA-LNP formulation (e.g., encapsulating human Erythropoietin (hEPO) or Firefly Luciferase (FLuc) mRNA)
- BALB/c mice
- PBS
- Appropriate assay kits for protein quantification (e.g., hEPO ELISA kit)

- In vivo imaging system (for luciferase expression)

#### Procedure:

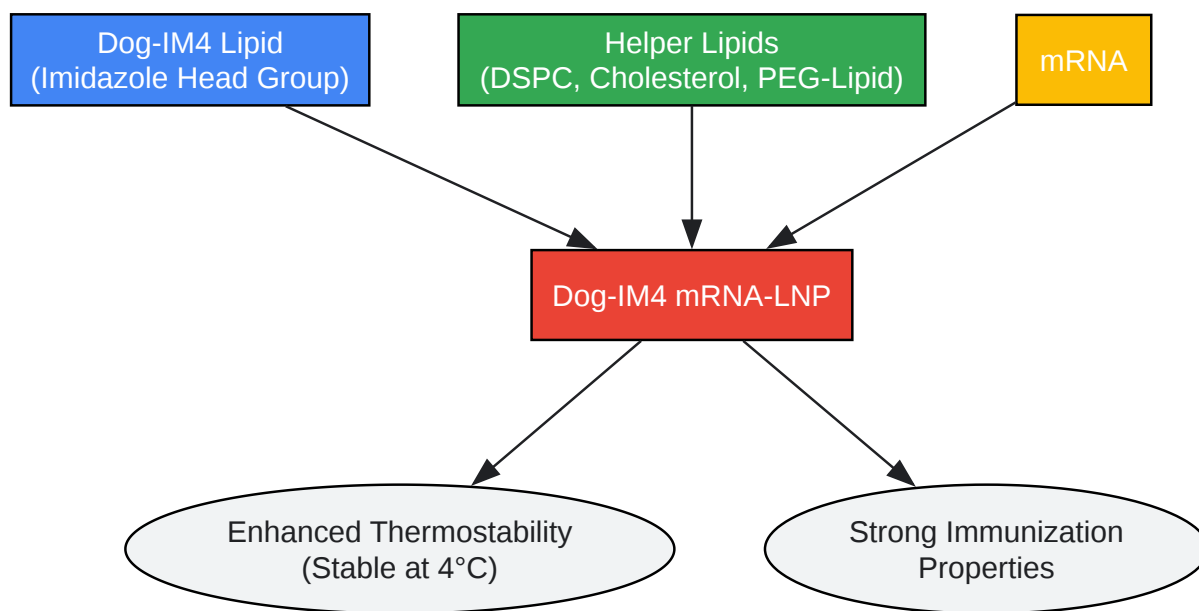
- Animal Dosing:
  - Dilute the **Dog-IM4** mRNA-LNP formulation in PBS to the desired concentration.
  - Administer the formulation to mice via intramuscular (IM) injection. For example, a 1 µg dose of hEPO mRNA or a 5 µg dose of FLuc mRNA can be used.
- Sample Collection and Analysis (for secreted proteins like hEPO):
  - Collect blood samples from the mice at specified time points (e.g., 6h and 24h post-injection).
  - Process the blood to obtain serum.
  - Quantify the expression of the protein of interest in the serum using an ELISA kit.
- In Vivo Imaging (for reporter proteins like FLuc):
  - At specified time points (e.g., 6h and 24h post-injection), image the mice using an in vivo imaging system to detect bioluminescence.
  - Quantify the radiance (total photon flux/second) from the region of interest (e.g., the injected muscle).

## Visualizations



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Caption: Experimental workflow for **Dog-IM4** mRNA-LNP formulation, characterization, and in vivo evaluation.



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Caption: Logical relationship of **Dog-IM4** LNP components and resulting properties.

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## References

- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
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